MMB-FUBICA metabolite 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMB-FUBICA metabolite 3 is a synthetic cannabinoid metabolite, structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in forensic and research applications. The compound is known for its high purity and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMB-FUBICA metabolite 3 involves multiple steps, starting from the base compound MMB-FUBICA. The process typically includes ester hydrolysis, which converts the ester group into a carboxylic acid group. This reaction is carried out under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in controlled environments to prevent contamination and ensure the safety of the workers.
Chemical Reactions Analysis
Types of Reactions: MMB-FUBICA metabolite 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
MMB-FUBICA metabolite 3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids.
Biology: In studies investigating the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: For research into the potential therapeutic applications and toxicological effects of synthetic cannabinoids.
Industry: In the development of new synthetic cannabinoids and related compounds for various applications.
Mechanism of Action
The mechanism of action of MMB-FUBICA metabolite 3 involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, modulating their activity and influencing processes such as pain perception, mood, and appetite.
Comparison with Similar Compounds
- AB-FUBICA metabolite 3
- MDMB-FUBICA metabolite 3
- ADB-FUBICA
Comparison: MMB-FUBICA metabolite 3 is unique due to its specific structural modifications, which influence its binding affinity and activity at cannabinoid receptors. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for comparative studies in synthetic cannabinoid research .
Properties
Molecular Formula |
C21H21FN2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H21FN2O3/c1-13(2)19(21(26)27)23-20(25)17-12-24(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
GLSZASCWFBSHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.